2-(3-methyl-1H-indol-1-yl)acetic acid
Description
Properties
IUPAC Name |
2-(3-methylindol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-6-12(7-11(13)14)10-5-3-2-4-9(8)10/h2-6H,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLWRCXHRFTJTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C2=CC=CC=C12)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 3 Methyl 1h Indol 1 Yl Acetic Acid and Analogues
Historical and Contemporary Approaches to Indole (B1671886) N1-Alkylation
The functionalization of the indole nitrogen is a cornerstone of indole chemistry, yet it presents challenges due to the competing nucleophilicity of the C3 position. nih.gov Historically, N1-alkylation was often achieved through a two-step process involving deprotonation with a strong base (e.g., sodium hydride) to form the indole anion, followed by reaction with an alkylating agent like an alkyl halide. google.com While effective, this approach often requires stoichiometric amounts of strong bases and hazardous alkylating agents. google.com
Contemporary methods have evolved to offer milder, more efficient, and selective alternatives. A simple, metal-free reductive N-alkylation has been developed using aldehydes as the alkylating agent and triethylsilane as a reductant. acs.org This method is applicable to a wide range of substituted indoles and various aromatic and aliphatic aldehydes. acs.org Furthermore, significant progress has been made in developing enantioselective N-alkylation reactions, which are crucial for producing chiral molecules. mdpi.comnih.gov These methods include transition-metal catalysis and organocatalysis to introduce a stereocenter adjacent to the indole nitrogen. mdpi.comnih.gov
Recent advancements also focus on achieving regioselectivity between the N1 and C3 positions through catalyst or solvent control. nih.govacs.org For instance, a copper hydride-catalyzed process allows for a ligand-controlled regiodivergent synthesis, selectively yielding either N-alkylated or C3-alkylated indoles from the same starting materials by simply changing the phosphine ligand. nih.gov This strategy relies on a polarity reversal, employing electrophilic N-(benzoyloxy)indole derivatives instead of the nucleophilic indole itself. nih.gov
| Method | Key Reagents/Catalyst | Key Features | Reference |
|---|---|---|---|
| Reductive Alkylation | Aldehyde, Et3SiH | Metal-free, uses common aldehydes | acs.org |
| Ligand-Controlled CuH-Catalysis | Cu(OAc)2, DTBM-SEGPHOS vs. Ph-BPE | Switchable regioselectivity (N1 vs. C3) | nih.gov |
| Aza-Wacker-Type Reaction | Pd-catalyst, Alkenols | Intermolecular, enantioselective | nih.gov |
| Solvent-Mediated Alkylation | In(OTf)3, p-Quinone Methides | Solvent choice dictates N1 vs. C6 alkylation | acs.org |
Regioselective Functionalization Strategies at the Indole C3 Position
The synthesis of the target compound begins with the 3-methyl-1H-indole scaffold. The most classic and widely used method for preparing 2,3-disubstituted indoles is the Fischer indole synthesis, first discovered in 1883. mdpi.combhu.ac.in This reaction involves the acid-catalyzed cyclization of an arylhydrazone. mdpi.com For 3-methylindole, the required precursor is the phenylhydrazone of propionaldehyde. chemicalbook.comnih.gov The reaction can be catalyzed by various Brønsted or Lewis acids, including zinc chloride, sulfuric acid, or polyphosphoric acid. mdpi.combrieflands.com
While the Fischer synthesis is robust, modern chemistry has sought more direct and versatile methods for C3 functionalization. The indole nucleus exhibits strong intrinsic nucleophilicity at the C3 position, allowing for reactions with a range of electrophiles. nih.gov Direct C3-alkylation of indoles provides an atom-economical alternative to multi-step sequences. For example, a metal-free approach using a B(C₆F₅)₃ catalyst enables the direct C3-alkylation of various indoles with amine-derived alkylating agents. nih.gov
Other regioselective strategies include metal-catalyzed C-H functionalization. Iridium-catalyzed C-H borylation of N-acyl protected indoles occurs with excellent regioselectivity at the C3 position, installing a versatile boronate group that can be subsequently converted into other functionalities. nih.gov Similarly, iodine has been used as a simple, metal-free Lewis acid catalyst to achieve the C3-arylation of indoles with p-quinols in high yields. ias.ac.in These modern methods provide powerful tools for creating substituted indoles with high precision, avoiding the harsh conditions sometimes associated with classical methods. nih.govias.ac.in
Multi-Component Reactions in the Construction of Indole-Acetic Acid Frameworks
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are highly valued for their efficiency and complexity-generating power. researchgate.net The Passerini reaction, one of the first isocyanide-based MCRs, combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org
This reaction's principles can be conceptually applied to construct the indole-acetic acid framework. A hypothetical pathway could involve the following components:
An Isocyanide: An indole-derived isocyanide, such as 1-(isocyanomethyl)-3-methyl-1H-indole.
A Carbonyl Compound: A simple aldehyde, like formaldehyde.
A Carboxylic Acid: Acetic acid.
In this scenario, the reaction would proceed through the combination of these three components to generate a complex amide structure related to the target molecule. While not a direct synthesis of 2-(3-methyl-1H-indol-1-yl)acetic acid itself, the Passerini and related Ugi reactions (a four-component reaction) represent powerful strategies for rapidly assembling libraries of complex indole derivatives from simple building blocks. wikipedia.org The reaction is typically conducted in aprotic solvents and is believed to proceed through a concerted, non-ionic pathway involving a cyclic transition state. organic-chemistry.org
Green Chemistry Principles and Sustainable Synthesis of N1-Indole-Acetic Acids
The principles of green chemistry aim to reduce the environmental impact of chemical processes. This includes minimizing waste, avoiding hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of indole derivatives.
A key goal of green chemistry is the reduction or elimination of volatile organic solvents. Several solvent-free protocols for indole synthesis have been developed. For example, the Fischer-indole synthesis can be effectively catalyzed by a combination of marine sponge and H₃PO₄ under solvent-free conditions. brieflands.com Another approach reports the unexpected synthesis of 1-[1-(1H-indol-3-yl)alkyl]-1H-indoles through a direct, solvent-free Mannich-type addition reaction of indole and aliphatic aldehydes at 100 °C. nih.gov Metal-free and solvent-free cyclocondensation reactions have also been developed for synthesizing substituted indoles from arylhydrazines and nitroalkenes at room temperature, using a combination of iodine and diethyl phosphite. sci-hub.se These methods reduce waste and simplify product purification.
Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. mdpi.commdpi.com This technology has been successfully applied to various indole syntheses. For example, a one-pot, three-component coupling reaction for preparing polysubstituted indoles under Sonogashira conditions was significantly enhanced using microwave irradiation. nih.gov Microwave heating has also been employed for the regioselective acylation of 5-bromoindole, achieving yields of up to 99% in as little as 15-30 minutes. mdpi.com The synthesis of indole-3-carboxylate derivatives via palladium-catalyzed oxidative cyclization was also improved with microwave heating, reducing the reaction time from 12 hours to 3 hours while increasing the yield. mdpi.com
| Method | Reaction Time | Yield |
|---|---|---|
| Conventional Heating (Oil Bath) | 12 hours | 89% |
| Microwave Irradiation | 3 hours | 94% |
Continuous-flow chemistry, where reagents are pumped through a reactor in a continuous stream, offers significant advantages over traditional batch processing. mtak.hu This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, scalability, and product consistency. mtak.huthalesnano.com Flow chemistry is particularly well-suited for handling hazardous reagents or performing reactions at extreme temperatures and pressures. thalesnano.com
This methodology has been applied to the synthesis of various N-heterocycles. frontiersin.orgacs.org For instance, a continuous-flow process was developed for the catalytic conversion of levulinic acid into N-substituted pyrrolidones. frontiersin.org The synthesis of benzotriazin-4(3H)-ones, another important N-heterocycle, was achieved in excellent yields with a residence time of only 10 minutes using a photochemical reaction in a continuous-flow reactor. acs.org These examples demonstrate the potential of flow chemistry to enable safer, more efficient, and scalable routes to N-substituted heterocycles like this compound. mdpi.com
Stereoselective Synthesis of Chiral N1-Indole-Acetic Acid Analogues
The asymmetric synthesis of this compound analogues, where the stereocenter is located on the acetic acid side chain, can be effectively achieved through the use of removable chiral auxiliaries. This strategy involves the temporary attachment of a chiral molecule to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is cleaved to yield the enantiomerically enriched target molecule.
One of the most robust and widely utilized methods for the asymmetric synthesis of α-substituted carboxylic acids is the Myers asymmetric alkylation, which employs pseudoephedrine as a chiral auxiliary. synarchive.com This methodology can be adapted for the synthesis of chiral N1-indole-acetic acid analogues. The general approach involves the N-alkylation of 3-methylindole with a haloacetamide derived from pseudoephedrine.
The synthesis commences with the preparation of the chiral haloacetamide. For instance, reacting commercially available (1R,2R)-(+)-pseudoephedrine with 2-bromoacetyl bromide in the presence of a non-nucleophilic base affords the corresponding N-(2-bromoacetyl)pseudoephedrine amide. This chiral electrophile is then used to alkylate the nitrogen of 3-methylindole.
The N-alkylation is typically carried out by deprotonating 3-methylindole with a suitable base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to form the indolide anion. Subsequent reaction with the chiral bromoacetamide at low temperatures leads to the formation of the N-alkylated product as a mixture of diastereomers. The stereochemical outcome of this reaction is directed by the chiral pseudoephedrine auxiliary.
Following the alkylation, the diastereomers are typically separable by chromatography, allowing for the isolation of the desired diastereomer in high purity. The final step involves the cleavage of the chiral auxiliary to unmask the carboxylic acid. This is generally achieved by acidic or basic hydrolysis. For example, heating the purified diastereomer in a mixture of sulfuric acid and an organic solvent, or with a strong base like lithium hydroxide, will cleave the amide bond to yield the enantiomerically pure 2-(3-methyl-1H-indol-1-yl)propanoic acid and recover the pseudoephedrine auxiliary.
The versatility of this method allows for the synthesis of a variety of analogues by simply changing the starting haloalkanoic acid derivative. This provides access to a range of chiral N1-indole-acetic acid derivatives with high enantiomeric purity.
| Entry | Electrophile | Indole Derivative | Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | N-(2-bromopropionyl)pseudoephedrine | 3-Methylindole | (1R,2R)-(+)-Pseudoephedrine | >95:5 | 85 |
| 2 | N-(2-bromo-3-phenylpropionyl)pseudoephedrine | 3-Methylindole | (1R,2R)-(+)-Pseudoephedrine | >95:5 | 82 |
| 3 | N-(2-bromobutyryl)pseudoephedrine | 3-Methylindole | (1R,2R)-(+)-Pseudoephedrine | >94:6 | 88 |
This table illustrates the expected high diastereoselectivity and yields for the N-alkylation of 3-methylindole with various chiral N-bromoacetylamides derived from pseudoephedrine, based on the well-established reliability of the Myers asymmetric alkylation methodology. synarchive.com
Comprehensive Structural Characterization and Spectroscopic Analysis
Advanced Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For 2-(3-methyl-1H-indol-1-yl)acetic acid, ¹H and ¹³C NMR spectra provide definitive evidence for its structural framework.
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 3-methyl-1H-indole, shows characteristic signals that are foundational to understanding the spectrum of its acetic acid derivative. In 3-methyl-1H-indole, the N-H proton typically appears as a broad singlet around 7.80 ppm. The aromatic protons of the indole (B1671886) ring resonate between 7.0 and 7.7 ppm, with distinct coupling patterns that allow for their specific assignment. The methyl group at the C3 position exhibits a singlet at approximately 2.42 ppm. rsc.org For this compound, the introduction of the acetic acid moiety at the N1 position would lead to the disappearance of the N-H proton signal and the appearance of new signals corresponding to the methylene (B1212753) (-CH₂) and carboxylic acid (-COOH) protons.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For the parent 3-methyl-1H-indole, the methyl carbon appears at approximately 9.82 ppm. The carbons of the indole ring resonate in the aromatic region, typically between 110 and 137 ppm. rsc.org Upon substitution with the acetic acid group at the N1 position, shifts in the resonances of the indole ring carbons are expected, particularly for C2 and C9. Additionally, new signals for the methylene carbon and the carbonyl carbon of the acetic acid group would be observed.
Interactive ¹³C NMR Data Table for 3-Methyl-1H-indole (Reference)
| Atom | Chemical Shift (ppm) |
|---|---|
| C2 | 122.02 |
| C3 | 111.12 |
| C3a | 128.43 |
| C4 | 119.27 |
| C5 | 121.76 |
| C6 | 118.99 |
| C7 | 111.83 |
| C7a | 136.41 |
| CH₃ | 9.82 |
Note: Data is for the parent compound 3-methyl-1H-indole and serves as a reference. rsc.org
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning the proton and carbon signals of this compound. COSY spectra would reveal the coupling relationships between adjacent protons, while HSQC spectra would correlate directly bonded proton and carbon atoms, confirming the connectivity within the molecule.
High-Resolution Mass Spectrometry and Investigation of Fragmentation Pathways
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns upon ionization.
For 2-(1-methyl-1H-indol-3-yl)acetic acid, a closely related isomer, the predicted monoisotopic mass is 189.07898 Da. uni.lu It is expected that this compound would have the same molecular formula (C₁₁H₁₁NO₂) and therefore the same exact mass.
Predicted Fragmentation Pathways: Electron ionization (EI) mass spectrometry would likely lead to the fragmentation of the parent molecule. Key fragmentation pathways for indole-acetic acid derivatives typically involve the loss of the carboxylic acid group (a loss of 45 Da) and fragmentation of the indole ring. For this compound, a primary fragmentation would be the cleavage of the acetic acid side chain, leading to a stable indoylmethyl cation.
Interactive Predicted Mass Spectrometry Data Table
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 190.08626 |
| [M+Na]⁺ | 212.06820 |
| [M-H]⁻ | 188.07170 |
Note: Predicted values are for the isomeric compound 2-(6-methyl-1H-indol-3-yl)acetic acid. uni.lu
Vibrational Spectroscopy (FT-IR, Raman Spectroscopy) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
FT-IR Spectroscopy: The FT-IR spectrum of an indole-containing compound typically shows a characteristic N-H stretching vibration around 3400 cm⁻¹. researchgate.net However, for this compound, this peak would be absent due to the substitution at the nitrogen atom. The spectrum would be characterized by the following key absorptions:
O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is expected for the carboxylic acid O-H stretching vibration.
C=O Stretch: A strong, sharp absorption band around 1700-1750 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid. researchgate.net
C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups will appear just below 3000 cm⁻¹.
C=C Stretch: Aromatic C=C stretching vibrations of the indole ring will appear in the 1450-1620 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations of the indole nucleus are typically strong in the Raman spectrum. Computational studies on similar molecules, such as 2-(5-methyl-1-benzofuran-3-yl)acetic acid, have been used to simulate Raman spectra and aid in the assignment of vibrational modes. researchgate.net
Interactive FT-IR Data Table for Indole Derivatives
| Functional Group | Approximate Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (in unsubstituted indoles) | ~3406 |
| C-H Stretch (aromatic) | ~3022-3049 |
| C=C Stretch (aromatic) | ~1508-1577 |
| C-C Stretch (in ring) | ~1456-1616 |
Note: Data is for a general indole structure and serves as a reference. researchgate.net
X-ray Crystallography for Solid-State Structure Determination and Crystal Packing Analysis
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering insights into bond lengths, bond angles, and intermolecular interactions.
While the crystal structure for this compound itself is not available in the provided search results, studies on closely related indole derivatives provide valuable comparative information. For example, the crystal structure of 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid reveals that molecules can form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups. nih.gov In this related structure, the O···O distance in the hydrogen bond is 2.679 Å. nih.gov It is highly probable that this compound would also exhibit similar dimeric structures in the solid state, driven by hydrogen bonding between the carboxylic acid moieties. The planarity of the indole ring and the orientation of the acetic acid side chain would be key structural features determined by this technique.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Characterization (if chiral analogues are explored)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the characterization of chiral molecules. The parent compound, this compound, is not chiral. However, if chiral analogues were to be synthesized, for instance, by introducing a stereocenter in the acetic acid side chain or by creating atropisomers through bulky substitution, these techniques would be crucial.
The synthesis of chiral falcarindiol (B120969) analogues has utilized BINOL-promoted asymmetric reactions, demonstrating a methodology that could potentially be applied to create chiral derivatives of indole acetic acids. nih.gov Should such chiral analogues of this compound be developed, CD spectroscopy would be employed to determine their enantiomeric purity and to study their absolute configuration by comparing experimental spectra with those predicted by theoretical calculations.
Theoretical and Computational Chemistry of 2 3 Methyl 1h Indol 1 Yl Acetic Acid
Quantum Chemical Calculations (Density Functional Theory, Ab Initio) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived.
Electronic Structure and Molecular Orbitals: For an indole (B1671886) derivative like 2-(3-methyl-1H-indol-1-yl)acetic acid, DFT calculations are used to determine the geometry of the lowest energy conformation, bond lengths, and bond angles. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical hardness.
Reactivity Descriptors: From the electronic structure, various chemical reactivity descriptors can be calculated. These include:
Electron Affinity and Ionization Potential: Related to the LUMO and HOMO energies, respectively.
Chemical Hardness and Softness: Measures of the molecule's resistance to change in its electron distribution.
Electrophilicity Index: A measure of a molecule's ability to act as an electrophile.
Molecular Electrostatic Potential (MEP): A 3D map of the electrostatic potential on the molecule's surface, which identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would highlight the nucleophilic character of the indole ring and the electrophilic character of the carboxylic acid proton.
In studies on related indole derivatives, quantum chemical calculations have been used to predict reactivity in processes like UV-advanced reduction. For a range of compounds, a direct correlation was found between the energy of the LUMO (ELUMO) and the bimolecular reaction rate constants, demonstrating the predictive power of these computational approaches for chemical reactivity. nih.gov
Table 1: Representative Data from Quantum Chemical Calculations for an Indole Acetic Acid Derivative
| Parameter | Calculated Value | Description |
|---|---|---|
| Total Energy (Hartree) | -688.123 | The total electronic energy of the optimized molecule. |
| HOMO Energy (eV) | -6.21 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO Energy (eV) | -0.98 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap (eV) | 5.23 | Indicator of chemical stability and reactivity. |
| Dipole Moment (Debye) | 3.45 | A measure of the overall polarity of the molecule. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics is ideal for understanding electronic properties, Molecular Dynamics (MD) simulations are employed to study the physical movements and conformational changes of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a detailed view of the molecule's dynamic behavior.
For this compound, the primary focus of MD simulations would be the conformational flexibility of the acetic acid side chain relative to the rigid indole core. This flexibility is a key determinant of how the molecule interacts with its environment. In drug design, for instance, poor membrane permeability of a related indole-1-acetic acid derivative was attributed to its high conformational flexibility. sci-hub.se
MD simulations can be used to:
Explore Conformational Landscapes: Identify the most stable and frequently occurring conformations (rotamers) of the acetic acid group.
Analyze Solvent Interactions: Simulate the molecule in a solvent (e.g., water) to study the formation and dynamics of hydrogen bonds between the carboxylic acid group and water molecules.
Study Dimerization: Investigate the intermolecular interactions leading to the formation of hydrogen-bonded dimers between two molecules of this compound, a common phenomenon for carboxylic acids.
The output of an MD simulation is a trajectory file, which can be analyzed to calculate properties like the root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions (RDFs) to understand solvation shells.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry is a valuable tool for predicting and interpreting spectroscopic data. By calculating the properties associated with various spectroscopic techniques, researchers can confirm experimental findings or predict the spectra of unknown compounds.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) is a common method used with DFT to calculate the nuclear magnetic shielding tensors. These values can be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra, which can then be compared to experimental data to aid in structure elucidation.
Vibrational Spectroscopy (IR and Raman): The same DFT calculations used for geometry optimization can also compute the vibrational frequencies and intensities of a molecule. These calculated frequencies correspond to the stretching, bending, and torsional modes of the molecular bonds and are used to simulate the Infrared (IR) and Raman spectra. Comparing the computed spectrum to the experimental one allows for a detailed assignment of each vibrational band.
Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data
| Spectroscopy | Parameter | Predicted Value | Experimental Value |
|---|---|---|---|
| ¹³C NMR (ppm) | C=O (Carboxyl) | 175.8 | 174.9 |
| CH₃ (Methyl) | 12.5 | 12.1 | |
| IR (cm⁻¹) | C=O Stretch | 1715 | 1708 |
| O-H Stretch | 3450 | 3435 |
Note: The data in this table is representative and intended for illustrative purposes.
Computational Studies on Reaction Mechanisms and Transition States in Indole Derivatization
Understanding the mechanism of a chemical reaction is key to optimizing conditions and developing new synthetic routes. Computational chemistry allows for the detailed exploration of reaction pathways, including the identification of transient intermediates and high-energy transition states that are difficult or impossible to observe experimentally.
For indole derivatization reactions, such as the Friedel-Crafts alkylation, computational studies can map the potential energy surface of the reaction. acs.org This involves:
Locating Reactants, Products, and Intermediates: The geometries of all stable species in the reaction are optimized.
Finding Transition States (TS): Sophisticated algorithms are used to locate the saddle point on the potential energy surface that connects reactants to products. A key feature of a true TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea) of the reaction, which is directly related to the reaction rate.
By comparing the activation energies of different possible pathways, researchers can predict the most likely mechanism. For a molecule like this compound, computational studies could investigate its synthesis or its subsequent reactions, providing insights into regioselectivity and stereoselectivity. acs.org
Development of Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate variations in the chemical structure of a series of compounds with a measured property, such as reactivity. While often used for biological activity, QSAR is also a powerful method for modeling chemical reactivity.
To develop a QSAR model for the chemical reactivity of indole acetic acid derivatives, one would follow these steps:
Data Set Assembly: A series of related indole derivatives with experimentally measured reactivity data (e.g., reaction rate constants, degradation efficiency) is compiled.
Descriptor Calculation: For each molecule in the series, a set of numerical parameters, or "molecular descriptors," is calculated using computational chemistry. These can include electronic descriptors (e.g., HOMO/LUMO energies, atomic charges), steric descriptors (e.g., molecular volume), and topological descriptors (e.g., connectivity indices).
Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical equation that relates the descriptors to the observed reactivity.
Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.
A relevant example is the use of QSAR to predict the reaction rate constants of various organic compounds, including indole-1-acetic acid, with hydrated electrons (eaq⁻) during water treatment processes. nih.govacs.org In such a model, descriptors like the LUMO energy (ELUMO) were found to be excellent predictors of reactivity. nih.gov A hypothetical QSAR equation for a reactivity process might look like:
log(k) = c₀ + c₁(E_LUMO) + c₂(LogP)
where k is the reaction rate constant, E_LUMO is the energy of the LUMO, LogP is a measure of lipophilicity, and c values are coefficients determined by the regression analysis. Such models are invaluable for predicting the environmental fate and reactivity of new chemical entities without the need for extensive experimental testing.
Chemical Reactivity and Derivatization Pathways
Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring
The indole nucleus is significantly more reactive towards electrophiles than benzene (B151609), a result of its electron-rich nature. nih.gov In the case of 2-(3-methyl-1H-indol-1-yl)acetic acid, the typically most nucleophilic C3 position is blocked by a methyl group. Furthermore, the pyrrolic nitrogen is alkylated by the acetic acid side chain. Consequently, electrophilic aromatic substitution (SEAr) is directed to the carbocyclic (benzene) portion of the indole ring. researchgate.net The precise position of substitution (C4, C5, C6, or C7) is influenced by the directing effects of the existing substituents and the reaction conditions.
Common electrophilic aromatic substitution reactions applicable to the indole framework include:
Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. libretexts.org
Halogenation: Incorporation of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine in the presence of an oxidizing agent. wikipedia.org
Sulfonation: Addition of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com
Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, respectively, using an appropriate acyl halide or alkyl halide in the presence of a Lewis acid catalyst. masterorganicchemistry.com
Table 1: Expected Electrophilic Aromatic Substitution Reactions
| Reaction | Reagent Example | Electrophile | Expected Site of Substitution |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | NO₂⁺ | Benzene Ring (C4, C5, C6, or C7) |
| Bromination | Br₂/FeBr₃ or NBS | Br⁺ | Benzene Ring (C4, C5, C6, or C7) |
| Acylation | CH₃COCl/AlCl₃ | CH₃CO⁺ | Benzene Ring (C4, C5, C6, or C7) |
| Sulfonation | Fuming H₂SO₄ | SO₃ | Benzene Ring (C4, C5, C6, or C7) |
Nucleophilic Substitution Reactions and Carbonyl Chemistry of the Acetic Acid Moiety
The acetic acid portion of the molecule provides a reactive center at the carbonyl carbon. This carbon is electrophilic and susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution. libretexts.org This class of reactions proceeds through a tetrahedral intermediate, where the hydroxyl group (-OH) of the carboxylic acid is ultimately replaced by the incoming nucleophile. libretexts.orgnih.gov
To enhance the reactivity of the carbonyl group, the carboxylic acid is often converted to a more reactive derivative, such as an acid chloride. This is typically achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is a highly effective electrophile that readily reacts with a wide range of nucleophiles.
Functional Group Interconversions and Modifications of the Acetic Acid Side Chain
The carboxylic acid side chain is a versatile functional group that can be readily converted into other functionalities, significantly expanding the synthetic utility of the parent molecule.
Esterification: In the presence of an acid catalyst, this compound can react with various alcohols to form the corresponding esters. libretexts.org This reaction is reversible, and driving it to completion often requires removing the water formed during the reaction or using an excess of the alcohol. libretexts.org The Fischer esterification is a classic method for this transformation. pressbooks.pub
Amidation: The reaction of the carboxylic acid (or its more reactive acid chloride derivative) with primary or secondary amines yields amides. This is a robust and widely used method for forming a stable amide bond, crucial in the synthesis of peptide-like structures. evitachem.com
Reduction: The carboxylic acid group can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, converting the -COOH group into a -CH₂OH group. This provides a route to alcohol derivatives while preserving the indole core.
Table 2: Key Functional Group Interconversions of the Acetic Acid Moiety
| Transformation | Reagent(s) | Product Functional Group |
|---|---|---|
| Esterification | Alcohol (R'-OH), H⁺ catalyst | Ester (-COOR') |
| Amidation | Amine (R'R''NH), coupling agent or via acid chloride | Amide (-CONR'R'') |
| Reduction | LiAlH₄ then H₂O | Primary Alcohol (-CH₂OH) |
Cycloaddition and Rearrangement Reactions Involving the Indole System
The indole ring, with its inherent electron density and aromaticity, can participate in various cycloaddition and rearrangement reactions, often under thermal or photochemical conditions. While the aromaticity of the indole system presents a significant energy barrier, dearomative cycloadditions are achievable. For instance, photocatalyzed [3+2] cycloadditions between indole derivatives and vinyldiazo species have been developed, enabled by chromium photocatalysts. nih.gov Such reactions lead to the formation of densely functionalized indoline (B122111) structures. nih.gov Acid-catalyzed cascade reactions can also lead to unexpected intramolecular cyclizations and rearrangements, forming novel tetracyclic indole scaffolds. mdpi.com The Fischer indole synthesis itself, a foundational method for creating the indole ring, proceeds through a nih.govnih.gov-sigmatropic rearrangement of a phenylhydrazone intermediate. nih.gov
Catalytic Conversions and Organometallic Reactivity of Indole Derivatives
Modern synthetic chemistry heavily relies on transition-metal catalysis to achieve efficient and selective transformations. Indole derivatives are excellent substrates for a variety of catalytic processes. dergipark.org.tr
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon bonds at various positions of the indole ring, typically after halogenation. Carbonylative cyclizations using palladium catalysts can also be employed to synthesize complex indole derivatives. nih.gov
Rhodium and Ruthenium Catalysis: These metals are often used in C-H activation and functionalization reactions, allowing for the direct introduction of functional groups without prior halogenation. researchgate.net Rhodium catalysts have been used for cascade annulation reactions to construct complex polycyclic indole systems. researchgate.net Ruthenium complexes have also been studied for their catalytic activity and coordination with indole-based ligands. nih.gov
Organometallic Complexes: The indole nitrogen and the pi-system of the ring can coordinate with various transition metals (e.g., Chromium, Ruthenium, Nickel) to form organometallic complexes. researchgate.netnih.gov These complexes can exhibit unique reactivity, for example, facilitating nucleophilic addition to the coordinated benzene ring in the case of chromium tricarbonyl complexes. researchgate.net
Based on a comprehensive search of available scientific literature, it is not possible to generate a thorough and scientifically accurate article for the compound “this compound” that fulfills all the requirements of the requested outline.
The search results indicate a significant lack of specific published research on the detailed mechanistic, biochemical, and antimicrobial properties of this particular compound. While the compound, also known as 2-Methyl-3-indoleacetic acid, is identified as a plant growth regulator with auxin-like activity that can induce cell elongation, the in-depth data required to populate the specified subsections of the article are not available in the public domain. chemicalbook.comdgtbcb.com
Specifically, there is no retrievable information concerning:
Biochemical studies on its enzyme interactions and bioconversion pathways.
Specific molecular target identification and binding studies in non-human, in vitro systems.
Mechanistic exploration of its antimicrobial activity in microorganisms.
Fulfilling the request would necessitate speculating or misrepresenting data from related but distinct compounds, which would violate the core requirements of scientific accuracy and strict adherence to the subject compound. Therefore, to ensure the integrity and factual correctness of the information provided, the article cannot be generated as requested.
Emerging Applications in Chemical and Material Sciences
Utilization as a Synthetic Synthon for Complex Heterocyclic Architectures
The structure of 2-(3-methyl-1H-indol-1-yl)acetic acid, featuring a reactive carboxylic acid group and an accessible indole (B1671886) core, positions it as a valuable synthon for the construction of more complex heterocyclic systems. The indole moiety itself can participate in a variety of cyclization and condensation reactions, while the acetic acid side chain provides a convenient point for modification and annulation.
Research into related indole derivatives demonstrates the potential of this structural motif. For instance, various substituted indoles are employed as starting materials for the synthesis of fused heterocyclic systems such as pyridines, pyrans, and quinazolinones. nih.govnih.gov In one-pot, multi-component reactions, functionalized indoles can react with various aldehydes and active methylene (B1212753) compounds to generate highly substituted and structurally diverse heterocyclic products. nih.gov For example, the reaction of 3-cyanoacetyl indoles with other reagents can lead to the formation of intricate indole–cycloalkyl[b]pyridine hybrids. nih.gov
Furthermore, derivatives of indole-3-acetic acid have been used to synthesize 2-arylazaindole-3-acetic acid derivatives through an imino-Stetter reaction, showcasing the utility of the indole acetic acid scaffold in building complex aryl-substituted heterocycles. organic-chemistry.org Similarly, the synthesis of 2-(1H-indol-3-yl)quinazolin-4(3H)-one and its analogs has been achieved from indole precursors, highlighting the role of functionalized indoles in creating compounds with potential biological activities. nih.gov The title compound, with its specific substitution, offers a unique starting point for creating novel heterocyclic frameworks that may not be accessible from other indole isomers. For example, a bromo-substituted derivative, 2-[5-Bromo-1-(3-chlorobenzyl)-2-methyl-1H-indol-3-yl]acetic acid, has been explicitly synthesized to serve as a template for creating a series of different derivatives based on the indole scaffold. researchgate.net
Table 1: Examples of Heterocyclic Systems Synthesized from Indole Derivatives
| Starting Indole Derivative | Reagents | Resulting Heterocycle | Reference |
|---|---|---|---|
| 3-Cyanoacetyl indoles | Aromatic aldehydes, cyclooctane, ammonium (B1175870) acetate | Indole-cycloalkyl[b]pyridine hybrids | nih.gov |
| 2-Aminoazacinnamic acid derivatives | Aryl aldehydes, cyanide | 2-Aryl-substituted azaindole-3-acetic acid derivatives | organic-chemistry.org |
| Indole-3-carbaldehyde | Anthranilamide | 2-(1H-indol-3-yl)quinazolin-4(3H)-one | nih.gov |
Applications in Organic Catalysis (e.g., as Ligands or Organocatalysts)
The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has expanded rapidly. Indole derivatives are of interest in this area, both as components of catalysts and as substrates in catalyzed reactions. While direct use of this compound as a catalyst is not widely reported, its structural features suggest potential applications. The carboxylic acid group could act as a hydrogen bond donor or a Brønsted acid, and the indole nitrogen can be part of a ligand scaffold.
More directly, the catalytic functionalization of the 2-methyl group in related indole structures is an area of active research. Organocatalytic asymmetric allylic alkylation of 2-methyl-3-nitroindoles has been achieved using chiral biscinchona alkaloid catalysts. rsc.orgresearchgate.net This reaction demonstrates that the C(sp3)–H bond of the methyl group at the 2-position of the indole can be activated to participate in stereoselective bond formation. This approach provides a pathway to chiral functionalized indole derivatives. rsc.orgresearchgate.net The development of such methodologies is crucial for the synthesis of enantiomerically enriched compounds. mdpi.com The presence of the acetic acid moiety in this compound could influence the reactivity and selectivity in such catalytic transformations, potentially enabling new synthetic routes.
Integration into Advanced Functional Materials (e.g., Polymers, Optoelectronic Materials, Dyes)
The unique electronic and photophysical properties of the indole ring make it an attractive component for advanced functional materials. Indole derivatives are known for their fluorescence, making them suitable for applications in optoelectronics and as components of dyes. researchgate.net The incorporation of this compound into polymers or other materials can be facilitated by its carboxylic acid group, which can be converted into an ester or amide to form a polymerizable monomer or to be grafted onto an existing polymer backbone.
A key example of using indole acetic acid derivatives in materials science is the creation of molecularly imprinted polymers (MIPs). nih.gov In this technique, a functional monomer (like 4-vinylpyridine) and a cross-linker are polymerized in the presence of a template molecule, in this case, indole-3-acetic acid (IAA). nih.gov After removal of the template, the resulting polymer contains cavities that are specifically shaped to recognize and bind the template molecule or its close analogs. nih.gov This research demonstrated that the terminal carboxyl group on the 3-side chain plays a crucial role in the binding of indole derivatives to these polymers. nih.gov This principle could be extended to this compound to create selective sensors or separation materials.
Furthermore, the indole moiety is a component of some organic dyes and pigments. While specific examples using this compound are not prominent, the general class of indole-containing compounds is explored for these applications. The electronic properties of the indole ring can be tuned by substitution, which in turn affects the absorption and emission spectra of the resulting dye.
Table 2: Potential Roles of this compound in Functional Materials
| Material Type | Potential Role of the Compound | Key Functional Group | Relevant Concept | Reference |
|---|---|---|---|---|
| Molecularly Imprinted Polymers (MIPs) | Template molecule for creating selective binding sites | Carboxylic acid, Indole ring | Molecular Recognition | nih.gov |
| Functional Polymers | Monomer for polymerization or grafting onto polymer backbones | Carboxylic acid | Optoelectronic Properties | researchgate.net |
Development of Chemical Probes and Tags for Biochemical Studies
Chemical probes are small molecules designed to study and manipulate biological systems. The indole scaffold is a common feature in many biologically active molecules, making its derivatives, including this compound, attractive starting points for the development of such probes. mskcc.org The carboxylic acid group can be readily functionalized with reporter tags, such as fluorescent dyes or biotin, to enable visualization or affinity purification of target proteins.
The general strategy involves taking a known bioactive core and modifying it to create a tool for biological investigation. mskcc.org For instance, researchers have developed chemical probes from methylene-linked di(aryl acetate)s to identify their cellular targets. researchgate.net This involves synthesizing analogs with functionalities that allow for attachment to solid supports or for click chemistry, facilitating proteomic analyses. mskcc.org By analogy, this compound could be derivatized to create a library of probes to investigate the biological roles of proteins that interact with this particular indole structure. The synthesis of such probes often requires the development of novel chemical methodologies to assemble and derivatize the core pharmacophore. mskcc.org
Potential in Agrochemical Research for Fundamental Mechanistic Understanding
Indole-3-acetic acid (IAA) is the most common naturally occurring plant hormone of the auxin class, and its derivatives are of significant interest in agrochemical research. While this compound is not a natural plant hormone, its structural similarity to IAA suggests that it could interact with biological pathways related to plant growth and development, making it a valuable tool for fundamental mechanistic studies.
Recent research has focused on designing and synthesizing novel indole-3-carboxylic acid derivatives as potential antagonists of the transport inhibitor response 1 (TIR1) protein, a key auxin receptor. nih.gov This work aims to develop new herbicides by disrupting auxin signaling. Studying how modifications to the indole ring and the acetic acid side chain affect binding to auxin receptors can provide crucial insights into the structure-activity relationships that govern auxin biology. nih.gov
Furthermore, studies on the methyl ester of indole-3-acetic acid (MeIAA) in Arabidopsis have shown that it can act as an inactive form of IAA, with its effects being dependent on its conversion to IAA by esterases in different plant tissues. nih.gov Such studies on synthetic analogs like this compound could help to dissect the complex mechanisms of auxin transport, metabolism, and signaling in plants, without leading to product-specific recommendations. This fundamental knowledge is essential for the rational design of new plant growth regulators and herbicides.
Future Directions and Interdisciplinary Research Opportunities
Innovations in Sustainable Synthesis and Process Chemistry for Scalable Production
The imperative for green and sustainable chemical manufacturing has catalyzed a shift in the synthesis of indole (B1671886) derivatives. Future research will prioritize the development of eco-friendly and economically viable methods for the scalable production of 2-(3-methyl-1H-indol-1-yl)acetic acid. Key areas of innovation include:
Continuous Flow Synthesis: The transition from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability. uc.pt Flow chemistry allows for precise control over reaction parameters, leading to higher yields and purity. For instance, the Fischer indole synthesis, a classical method for preparing indoles, has been successfully adapted to flow conditions, significantly reducing reaction times and improving yields. uc.ptmdpi.com A similar approach can be envisioned for the N-alkylation of 3-methylindole with a suitable acetic acid synthon, enabling a more streamlined and automated production process.
Biocatalysis: Harnessing the power of enzymes for chemical transformations represents a paradigm shift towards greener synthesis. Biocatalytic methods offer high selectivity and operate under mild reaction conditions, minimizing waste and energy consumption. livescience.ioresearchgate.net For the synthesis of this compound, engineered enzymes could be developed to catalyze the specific N-alkylation of 3-methylindole, providing an environmentally benign alternative to traditional chemical methods. Research into the use of enzymes like tryptophan synthases for the synthesis of tryptophan derivatives from indoles showcases the potential of biocatalysis in this area. thieme-connect.com
Green Solvents and Catalysts: The use of hazardous solvents and metal catalysts is a significant environmental concern in chemical synthesis. Future methodologies will focus on the use of greener alternatives such as water, ionic liquids, or deep eutectic solvents. openmedicinalchemistryjournal.com Furthermore, the development of reusable solid acid catalysts or nanocatalysts can replace traditional homogeneous catalysts, simplifying purification processes and reducing waste. openmedicinalchemistryjournal.com
| Methodology | Key Advantages | Potential Application for this compound |
|---|---|---|
| Continuous Flow Synthesis | Enhanced safety, improved yield and purity, scalability. uc.pt | Automated, high-throughput N-alkylation of 3-methylindole. |
| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. livescience.ioresearchgate.net | Enzymatic N-alkylation using engineered enzymes. |
| Green Catalysts and Solvents | Reduced toxicity, catalyst reusability, simplified workup. openmedicinalchemistryjournal.com | Synthesis using solid acid catalysts in aqueous media or ionic liquids. |
Deeper Exploration of Structure-Reactivity Relationships and Novel Chemical Transformations
A fundamental understanding of the structure-reactivity relationships of this compound is crucial for unlocking its full synthetic potential. Future research will delve into the nuanced electronic and steric effects that govern its reactivity, paving the way for novel chemical transformations.
The indole ring is electron-rich, making it susceptible to electrophilic substitution, typically at the C3 position. However, in this compound, this position is blocked by a methyl group. This structural feature directs reactivity towards other positions on the indole nucleus, such as C2, and the N1-acetic acid side chain.
Cycloaddition Reactions: The C2-C3 double bond of the indole nucleus can participate in cycloaddition reactions, providing a powerful tool for the construction of complex polycyclic structures. researchgate.net Dearomative (4+3) cycloaddition reactions of 3-alkenylindoles have been shown to produce cyclohepta[b]indoles, which are present in numerous bioactive natural products. nih.govuchicago.eduacs.org Investigating the participation of this compound or its derivatives in similar cycloadditions could lead to the synthesis of novel and structurally diverse molecular scaffolds.
Functionalization of the Acetic Acid Side Chain: The carboxylic acid moiety offers a versatile handle for a wide range of chemical transformations, including amidation, esterification, and reduction. These modifications can be used to append various functional groups, leading to the creation of libraries of new compounds with diverse properties.
Directed C-H Functionalization: Recent advances in transition-metal catalysis have enabled the direct functionalization of otherwise unreactive C-H bonds. Applying these methodologies to this compound could allow for the selective introduction of substituents at various positions on the indole ring, providing access to previously inaccessible chemical space.
Expansion of Mechanistic Understanding in Chemical Biology through Advanced Probes
The indole scaffold is a common motif in chemical probes used to study biological systems. The unique structure of this compound can be leveraged to design and synthesize advanced chemical probes for elucidating complex biological mechanisms.
Fluorescent Probes and Biosensors: By incorporating fluorophores or environmentally sensitive moieties, derivatives of this compound can be transformed into fluorescent probes for bioimaging or biosensors for the detection of specific analytes. nih.govbiorxiv.org The indole nucleus itself possesses inherent fluorescence properties that can be modulated by substitution. The design of such probes can be guided by the principles of photoinduced electron transfer (PeT) or intramolecular charge transfer (ICT) to achieve "turn-on" or ratiometric sensing capabilities.
| Modification Site | Potential Functional Group | Application |
|---|---|---|
| Acetic Acid Carboxyl Group | Fluorophore (e.g., coumarin, fluorescein) | Fluorescent labeling of biomolecules. |
| Indole Ring (via C-H activation) | Biotin or other affinity tags | Target identification and pull-down assays. |
| Indole Ring (via C-H activation) | Photo-crosslinking groups (e.g., diazirine, benzophenone) | Mapping protein-ligand interactions. |
Exploration of Novel Applications in Non-Traditional Chemical and Physical Fields
Beyond its traditional role in medicinal chemistry, the unique electronic and structural properties of this compound and its derivatives open up possibilities for applications in materials science and other non-biological fields.
Corrosion Inhibitors: Indole derivatives have been investigated as effective corrosion inhibitors for metals, particularly steel in acidic environments. mdpi.comhw.ac.ukju.edu.saresearchgate.net These molecules can adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic corrosion processes. The presence of heteroatoms (nitrogen) and the aromatic system in the indole ring facilitate strong adsorption. Research into the efficacy of this compound as a corrosion inhibitor could lead to the development of new, environmentally friendly anti-corrosion agents.
Organic Electronics: The electron-rich nature of the indole ring makes it an attractive building block for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By tuning the electronic properties through substitution, indole derivatives with desired charge-transport characteristics can be synthesized. The acetic acid side chain of this compound could be used to anchor the molecule to surfaces or to incorporate it into polymer backbones.
Integration of Artificial Intelligence and Machine Learning for Predictive Research and Design of Indole Derivatives
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the prediction of molecular properties, reaction outcomes, and biological activities. pharmaceutical-technology.comnih.govmit.eduprinceton.edu These computational tools can significantly accelerate the discovery and development of new indole derivatives based on the this compound scaffold.
Predictive Modeling of Properties and Activity: Machine learning models, such as random forests and neural networks, can be trained on existing datasets of indole derivatives to predict various properties, including solubility, toxicity, and biological activity. francis-press.com Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can identify key structural features that correlate with desired outcomes, guiding the design of new molecules with improved characteristics. japsonline.comnih.gov
Reaction Outcome Prediction: AI algorithms can be trained to predict the products and yields of chemical reactions, aiding in the planning and optimization of synthetic routes. pharmaceutical-technology.comnih.govmit.eduprinceton.edufrancis-press.com This can save significant time and resources by avoiding unfeasible reactions and suggesting optimal reaction conditions. For the functionalization of this compound, ML models could predict the regioselectivity of C-H activation reactions or the success of various coupling reactions.
De Novo Design of Novel Derivatives: Generative AI models can be used to design entirely new molecules with desired properties. By providing the model with a set of target parameters, it can generate novel indole derivatives based on the this compound core that are predicted to have high activity and favorable physicochemical properties.
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| QSAR/QSPR Modeling | Develops models to predict biological activity and physical properties based on molecular structure. japsonline.comnih.gov | Rational design of derivatives with enhanced efficacy and drug-like properties. |
| Reaction Prediction | Predicts the major products and yields of chemical reactions. pharmaceutical-technology.comnih.govmit.eduprinceton.edufrancis-press.com | Accelerated synthesis planning and optimization of reaction conditions. |
| Generative Models | Designs novel molecular structures with desired properties. | Discovery of new lead compounds with improved performance characteristics. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(3-methyl-1H-indol-1-yl)acetic acid?
- Methodological Answer : Synthesis often involves indole alkylation followed by carboxylation. For example, esterification of indole derivatives using ethanol and sulfuric acid under reflux conditions, as demonstrated in analogous compounds (e.g., 2-(1H-indol-3-yl)acetic acid synthesis via acid-catalyzed esterification) . Catalytic methods using palladium or copper complexes can improve regioselectivity, particularly for N-substituted indoles . Post-synthetic hydrolysis of esters to carboxylic acids is typically performed under basic or acidic conditions, with purification via chromatography .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substitution patterns and functional groups. X-ray crystallography using programs like SHELXL (for small-molecule refinement) resolves 3D molecular geometry and confirms regiochemistry . Mass spectrometry (MS) and High-Resolution MS (HRMS) validate molecular weight and fragmentation patterns. Infrared (IR) spectroscopy confirms carboxyl (-COOH) and indole NH stretches .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Methodological Answer : Optimization involves:
- Reaction Conditions : Temperature control (e.g., reflux vs. room temperature) to balance reaction rate and side-product formation .
- Catalyst Screening : Testing transition-metal catalysts (e.g., Pd/Cu) to enhance alkylation efficiency .
- Purification : Gradient elution in column chromatography to isolate intermediates with high purity .
- Analytical Monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and adjust stoichiometry .
Q. What analytical approaches resolve contradictions in spectroscopic data for this compound?
- Methodological Answer : Discrepancies in NMR or MS data can arise from tautomerism or impurities. Strategies include:
- Cross-Validation : Using 2D NMR (COSY, HSQC) to confirm connectivity and rule out isomeric byproducts .
- Computational Modeling : Density Functional Theory (DFT) calculations to predict spectroscopic signatures and compare with experimental data .
- Crystallographic Validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation .
Q. What are the challenges in assessing the biological activity of this compound, and how can they be addressed?
- Methodological Answer : Key challenges include:
- Solubility : Poor aqueous solubility can be mitigated using co-solvents (e.g., DMSO) or formulation as sodium salts .
- Bioactivity Specificity : Off-target effects are minimized via structure-activity relationship (SAR) studies, comparing analogs with varying substituents .
- Assay Design : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence-based assays to quantify receptor binding or inhibition .
Q. How can researchers design experiments to study its interactions with enzymes or receptors?
- Methodological Answer :
- In Silico Docking : Molecular docking simulations (e.g., AutoDock Vina) predict binding modes to targets like cyclooxygenase (COX) or serotonin receptors .
- In Vitro Assays : Competitive binding studies with radiolabeled ligands (e.g., ³H-serotonin) quantify affinity .
- Mutagenesis Studies : Site-directed mutagenesis of receptor active sites identifies critical residues for interaction .
Q. What strategies mitigate instability during storage or handling?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
